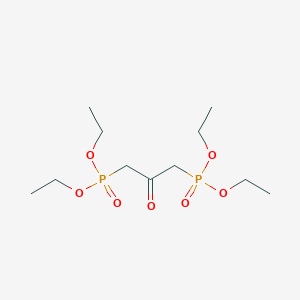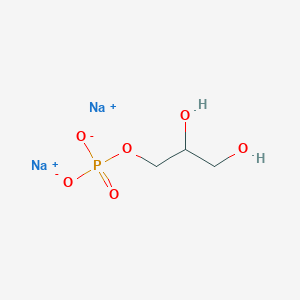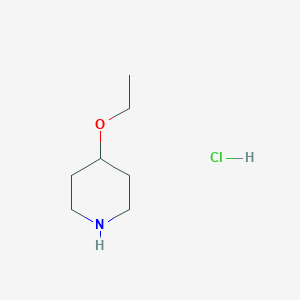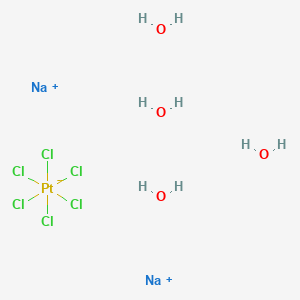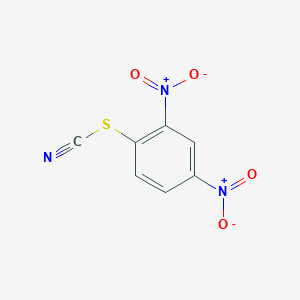
2,4-二硝基苯基硫氰酸酯
描述
2,4-Dinitrophenyl thiocyanate is an organic compound with the molecular formula C7H3N3O4S. It is a derivative of phenyl thiocyanate, where the phenyl ring is substituted with two nitro groups at the 2 and 4 positions. This compound is known for its use in various chemical reactions and applications, particularly in organic synthesis and biochemical analysis .
科学研究应用
2,4-Dinitrophenyl thiocyanate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biochemical Analysis: It is employed in the detection and quantification of amino acids and peptides through derivatization reactions.
Material Science: It is used in the preparation of functionalized materials with specific properties for use in sensors and catalysts.
作用机制
Target of Action
It is chemically related to 2,4-dinitrophenol (dnp), which is known to act as an oxidative phosphorylation uncoupling agent
Mode of Action
Its relative, dnp, acts by uncoupling oxidative phosphorylation, disrupting the proton gradient across the mitochondrial membrane, and thereby increasing metabolic rate and energy expenditure . It’s plausible that 2,4-Dinitrophenyl thiocyanate might exhibit a similar mode of action, but this needs to be confirmed by further studies.
Biochemical Pathways
Given its potential similarity to dnp, it might affect the pathways involved in energy metabolism, particularly those associated with oxidative phosphorylation .
Pharmacokinetics
Studies on dnp have shown that it exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney
Result of Action
Based on the known effects of dnp, it could potentially increase metabolic rate and energy expenditure, leading to weight loss
生化分析
Biochemical Properties
It is known that the compound has a molecular weight of 225.18 Da and a mono-isotopic mass of 224.984421 Da .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 138-140°C and a predicted boiling point of 368.4±32.0 °C .
Dosage Effects in Animal Models
It is known that the compound has a LD50 (lethal dose, 50%) of 1650mg/kg in guinea pigs .
Transport and Distribution
It is known that the compound is sensitive to moisture , suggesting that it may interact with transporters or binding proteins that can handle moisture-sensitive compounds.
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dinitrophenyl thiocyanate can be synthesized through the reaction of 2,4-dinitrochlorobenzene with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the synthesis of 2,4-dinitrophenyl thiocyanate involves the use of large-scale reactors equipped with stirrers, thermometers, and reflux condensers. The process begins with the addition of 2,4-dinitrochlorobenzene, potassium thiocyanate, and a solvent such as acetone into the reactor. The mixture is heated to reflux, and the reaction is monitored until completion. The product is then purified through crystallization and filtration .
化学反应分析
Types of Reactions
2,4-Dinitrophenyl thiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Major Products
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: Similar in structure but contains a hydrazine group instead of a thiocyanate group.
2,4-Dinitrophenylamine: Contains an amine group instead of a thiocyanate group.
2,4-Dinitrophenylsulfonyl chloride: Contains a sulfonyl chloride group instead of a thiocyanate group.
Uniqueness
2,4-Dinitrophenyl thiocyanate is unique due to the presence of both nitro and thiocyanate groups, which confer distinct reactivity and applications. The combination of these functional groups allows for versatile chemical transformations and makes it valuable in various fields of research and industry .
属性
IUPAC Name |
(2,4-dinitrophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O4S/c8-4-15-7-2-1-5(9(11)12)3-6(7)10(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDQRCRASHAZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041367 | |
| Record name | 2,4-Dinitrophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1594-56-5 | |
| Record name | 2,4-Dinitrophenyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1594-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrothiocyanatobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001594565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | nitrite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dinitrophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrophenyl thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DINITRO-1-THIOCYANOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0559FK639 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4-dinitrophenyl thiocyanate interact with alpha 2-macroglobulin and what are the downstream effects?
A1: 2,4-Dinitrophenyl thiocyanate (DNPSCN) reacts specifically with the free thiol groups generated in alpha 2-macroglobulin (α2M) upon reaction with methylamine. [, ] This reaction involves cyanylation of the thiol group, effectively blocking its further reaction. [, ] This modification prevents the typical "slow" to "fast" electrophoretic form conversion in α2M usually observed after methylamine treatment. [, ] Interestingly, DNPSCN can even partially reverse this conformational change when added after methylamine treatment. [] This suggests that the modification of these specific thiol groups plays a crucial role in the conformational changes of α2M.
Q2: What is the significance of using 2,4-dinitrophenyl thiocyanate in studying alpha 2-macroglobulin?
A2: 2,4-Dinitrophenyl thiocyanate serves as a valuable tool for investigating the structure-function relationship in α2M. [, ] By selectively modifying the free thiols generated during methylamine-induced conformational changes, DNPSCN helps researchers understand the role of these thiols in α2M's function. [, ] The ability of DNPSCN to inhibit and even partially reverse the conformational change highlights the importance of these thiol groups in the mechanism of α2M. [] This information is crucial for comprehending α2M's role in various physiological processes, including protease inhibition and receptor-mediated endocytosis.
Q3: What other chemical reagents exhibit similar behavior to 2,4-dinitrophenyl thiocyanate in the context of alpha 2-macroglobulin research?
A3: Research indicates that I3(-) can also react with the methylamine-generated thiol groups in α2M, similar to DNPSCN. [] This reaction converts the thiol to a sulfenyl iodide, also leading to the inhibition of the "slow" to "fast" electrophoretic form conversion in α2M. [] Although less effective than DNPSCN, other thiol-specific reagents have also demonstrated some ability to modify these thiol groups in α2M. [] This suggests that targeting these specific thiol groups with various modifying agents presents a promising avenue for further research into the complex mechanisms of α2M.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)
